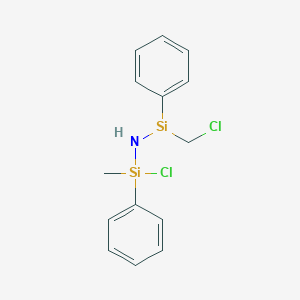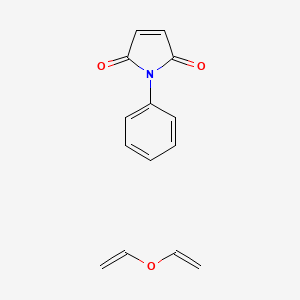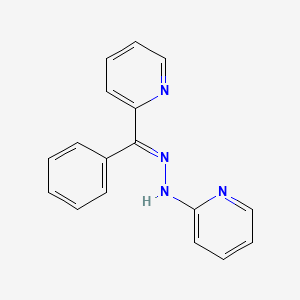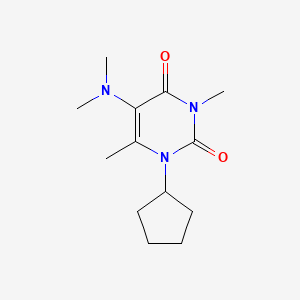
CID 78062775
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78062775 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound has garnered significant interest due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062775 involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure the highest possible yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production methods also incorporate purification steps such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: CID 78062775 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
CID 78062775 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 78062775 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 78062775 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Some similar compounds include those with analogous functional groups or similar molecular frameworks. The comparison helps in understanding the distinct properties and potential advantages of this compound over other compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its potential uses and benefits. Comparing it with similar compounds further emphasizes its distinctiveness and advantages.
Propriétés
Formule moléculaire |
C14H16Cl2NSi2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
InChI |
InChI=1S/C14H16Cl2NSi2/c1-19(16,14-10-6-3-7-11-14)17-18(12-15)13-8-4-2-5-9-13/h2-11,17H,12H2,1H3 |
Clé InChI |
SUDABCHBAQIAAF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(N[Si](CCl)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)





![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

